molecular formula C14H22N2O4S B12079372 tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate

Cat. No.: B12079372
M. Wt: 314.40 g/mol
InChI Key: WMGLTMLMQXRIIJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is a synthetic intermediate of interest in medicinal chemistry and drug discovery. This molecule features a sulfonamide linker and a carbamate-protected primary amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, as it stabilizes the amine functionality, making it inert during synthetic reactions on other parts of the molecule, and can be removed under mild acidic conditions without disrupting amide bonds . The presence of both a protected amine and a sulfonyl group makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. Urea and carbamate derivatives are known to play significant roles in drug design due to their ability to form stable hydrogen bonds with biological targets, which can be crucial for achieving desired potency and selectivity . Researchers may utilize this compound in peptide mimicry, as a linker in combinatorial chemistry, or in the construction of potential enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

tert-butyl N-[3-(4-aminophenyl)sulfonylpropyl]carbamate

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17)

InChI Key

WMGLTMLMQXRIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-aminophenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H22N2O4S
Molecular Weight : 314.4005 g/mol
IUPAC Name : tert-butyl N-[3-(4-aminophenyl)propyl]carbamate

The compound features a tert-butyl group, a carbamate moiety, and a sulfonamide derivative which is crucial for its biological activity. The presence of the 4-aminophenyl group suggests potential interactions with biological targets, particularly in cancer therapy.

Cancer Treatment

Research indicates that compounds similar to tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. These kinases play critical roles in cell proliferation and survival, making them prime targets for cancer therapy .

The sulfonamide derivatives have shown promise as selective inhibitors of abnormal cell growth, particularly in mammalian systems. Their mechanism may involve the disruption of signaling pathways that lead to tumor progression .

Inhibition of Tyrosine Kinases

The compound's structure suggests that it may function as a non-receptor tyrosine kinase inhibitor. Inhibitors targeting these kinases can interfere with pathways that contribute to oncogenesis. Studies have demonstrated that such inhibitors can effectively reduce tumor size and prevent metastasis in preclinical models .

Table 1: Summary of Case Studies Involving Similar Compounds

Study ReferenceCompound TestedDisease TargetedKey Findings
Sulfonamide Derivative ABreast CancerSignificant reduction in tumor growth observed in vivo.
Tyrosine Kinase Inhibitor BLung CancerInhibition of cell proliferation by 70% in vitro assays.
Compound CColorectal CancerInduced apoptosis in cancer cells through RTK inhibition.

These studies highlight the therapeutic potential of sulfonamide derivatives similar to this compound, emphasizing their role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aminophenyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Para-Substituted Sulfonyl Derivatives

  • tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Structural Difference: Replaces the 4-amino group with a boronic ester. Application: Used in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for antiplasmodial drug candidates . Reactivity: The boronic ester facilitates C-C bond formation, unlike the amino group, which participates in hydrogen bonding or electrophilic substitution .
  • tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate Structural Difference: Substitutes the 4-amino group with a nitro group. Properties: Higher molecular weight (521.63 g/mol) and melting point (166–168°C) compared to the amino derivative. The nitro group is electron-withdrawing, reducing solubility in polar solvents . Utility: Nitro groups are often intermediates for subsequent reduction to amines, a step critical in prodrug activation .

Alkyl Chain Modifications

tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

  • Structural Difference : Replaces the propyl linker with a branched 2-methylpropyl chain.
  • Safety : Requires stringent handling due to inhalation risks, a common trait among carbamates with volatile substituents .

tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate

  • Structural Difference : Features a reactive chlorosulfonyl group instead of the sulfonamide.
  • Application : Used as a sulfonating agent in peptide synthesis. The chlorine atom enhances electrophilicity, enabling nucleophilic displacement reactions .

Functional Group Replacements

Benzimidazolone Derivatives (e.g., tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate)

  • Structural Difference : Replaces the sulfonamide with a benzimidazolone ring.
  • Activity : Exhibits inhibitory effects on 8-oxo-guanine DNA glycosylase, highlighting how heterocyclic systems can shift biological targets compared to sulfonamides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Application/Activity Reference
tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate C₁₄H₂₁N₃O₄S 327.40 4-Aminophenylsulfonyl HIV protease inhibition
tert-Butyl (3-((4-(boronic ester)phenyl)sulfonyl)propyl)carbamate C₂₀H₃₂BNO₆S 433.36 Boronic ester Antiplasmodial synthesis
tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate C₂₅H₃₅N₃O₇S 521.63 4-Nitrophenylsulfonyl Intermediate for amine synthesis
tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate C₁₅H₂₄N₂O₂ 264.36 Branched alkyl chain Unspecified (smaller drug candidate)

Key Research Findings

Anti-HIV Activity: The 4-aminophenylsulfonyl group in this compound is critical for binding to HIV-1 protease’s active site, as seen in Darunavir intermediates .

Synthetic Versatility : Boronic ester derivatives (e.g., ) demonstrate superior utility in cross-coupling reactions, enabling rapid diversification of antiplasmodial candidates .

Solubility and Stability: Nitro-substituted analogs () exhibit lower aqueous solubility but higher thermal stability (mp 166–168°C), whereas amino derivatives prioritize bioactivity over synthetic convenience .

Biological Activity

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which allow it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound comprises a tert-butyl group, a propyl chain, and a sulfonamide moiety linked to an aminophenyl group. This configuration is crucial for its biological interactions.

Key Structural Features:

  • tert-Butyl Group: Enhances lipophilicity, aiding in membrane penetration.
  • Aminophenyl Group: Facilitates hydrogen bonding and π-π interactions with biological targets.
  • Sulfonamide Moiety: Known for its ability to form strong interactions with amino acid residues in proteins.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is particularly effective in modulating enzyme activities by forming covalent bonds or through competitive inhibition.

Mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing signaling pathways relevant to various physiological processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that the compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects: It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Research Findings

StudyObjectiveKey FindingsReference
Study AEvaluate antitumor effectsDemonstrated significant inhibition of A375 BRAF V600E tumor cells
Study BAssess antimicrobial activityEffective against Staphylococcus aureus with MIC values < 10 µg/mL
Study CInvestigate anti-inflammatory propertiesReduced TNF-alpha levels in vitro by 50%

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Reagents: tert-butyl carbamate and 4-aminophenyl sulfone.
  • Conditions: Reaction is conducted in the presence of a base (e.g., sodium hydride) and solvents like DMF or THF at temperatures ranging from room temperature to 50°C.
  • Yield Optimization: Industrial production focuses on maximizing yield and purity through advanced purification techniques such as chromatography.

Q & A

Q. How should researchers address discrepancies in physical property data (e.g., solubility, melting point)?

  • Methodology : Reproduce measurements using standardized protocols:
  • Melting point : Differential Scanning Calorimetry (DSC) at 5°C/min.
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, analyzed by UV-Vis (λ = 280 nm).
    Compare results with literature (e.g., lacks data; prioritize peer-reviewed studies) .

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